Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride
CAS No.: 1396680-55-9
Cat. No.: VC2870871
Molecular Formula: C9H14ClN3O2S
Molecular Weight: 263.75 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride - 1396680-55-9](/images/structure/VC2870871.png)
Specification
CAS No. | 1396680-55-9 |
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Molecular Formula | C9H14ClN3O2S |
Molecular Weight | 263.75 g/mol |
IUPAC Name | ethyl N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate;hydrochloride |
Standard InChI | InChI=1S/C9H13N3O2S.ClH/c1-2-14-9(13)12-8-11-6-3-4-10-5-7(6)15-8;/h10H,2-5H2,1H3,(H,11,12,13);1H |
Standard InChI Key | BGZOXUITJAIKBP-UHFFFAOYSA-N |
SMILES | CCOC(=O)NC1=NC2=C(S1)CNCC2.Cl |
Canonical SMILES | CCOC(=O)NC1=NC2=C(S1)CNCC2.Cl |
Introduction
Chemical Identity and Classification
Ethyl 4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride is a heterocyclic compound characterized by a fused ring system containing a thiazolo[5,4-c]pyridine scaffold with specific functional groups. Based on available data, this compound has the CAS number 1396680-55-9 and contains a carbamate moiety at the 2-position of the thiazole ring . The compound belongs to the broader class of bicyclic heterocycles containing both nitrogen and sulfur atoms.
Chemical Structure and Basic Properties
The compound features a tetrahydropyridine ring fused with a thiazole ring, creating the thiazolo[5,4-c]pyridine scaffold. The 2-position of the thiazole ring bears a carbamate group (ethoxycarbonylamino), and the compound exists as a hydrochloride salt. The molecular formula is C9H14ClN3O2S with a molecular weight of 263.74 g/mol .
Structural Comparison with Related Compounds
The thiazolo[5,4-c]pyridine scaffold serves as a foundation for numerous compounds with varying substituents. For context, Table 1 presents a comparison of ethyl 4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride with structurally related compounds.
Table 1: Structural Comparison of Related Thiazolo[5,4-c]pyridine Derivatives
Synthesis and Preparation Methods
The synthesis of ethyl 4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride involves several methodological approaches that build upon established procedures for thiazolo[5,4-c]pyridine derivatives.
Specific Synthesis for Related Carboxylate Derivatives
For ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate derivatives (closely related to our target compound), a synthetic pathway has been documented:
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Initial formation of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine in the presence of a secondary amine using sulfur powder and cyanamide
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Bromination with an alkyl nitrite
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Introduction of substituents at various positions
Proposed Synthesis for Carbamate Derivative
Based on the available methodologies, a plausible synthetic route for ethyl 4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride might involve:
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Synthesis of the core 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold
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Functionalization of the 2-position with appropriate reagents to introduce the carbamate group
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Salt formation with hydrochloric acid to obtain the hydrochloride form
Applications and Research Significance
Synthetic Applications
The compound can serve as an intermediate in organic synthesis pathways:
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Heterocycle Synthesis: It can be used as a starting material in the synthesis of various heterocyclic compounds through different reactions like cyclization, substitution, and condensation .
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Functionalization Reactions: The structure allows for various chemical transformations, including:
Related Compounds and Structural Analogs
Parent Compounds and Derivatives
The core thiazolo[5,4-c]pyridine scaffold has given rise to numerous derivatives with varying substituents and biological activities. Key related compounds include:
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4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine (CAS: 21941992): The parent tetrahydro compound without substituents at the 2-position .
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Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate (CAS: 53393419): Features an ethyl carboxylate group at the 2-position instead of a carbamate group .
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5-methyl-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amine (CAS: 17899-48-8): Contains an amine group at the 2-position and a methyl group at the 5-position .
Isomeric Compounds
Structurally related isomeric compounds include:
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Thiazolo[4,5-b]pyridine Derivatives: These compounds feature a different fusion pattern between the thiazole and pyridine rings, resulting in altered electronic properties and reactivity .
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Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate (CAS: 1341039-02-8): An isomeric form with a different ring fusion pattern .
Current Research and Future Directions
Recent Synthetic Advances
Recent research has focused on developing more efficient and selective methods for synthesizing thiazolo[5,4-c]pyridine derivatives:
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Microwave-Assisted Synthesis: Efficient microwave-assisted synthesis methods for thiazolopyridine derivatives have been reported, including approaches for thiazolo[5,4-b]pyridine-2-carbonitriles .
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Oxidative Cyclization: Advanced oxidative cyclization reactions, such as those using bromine in the presence of radical trapping reagents like TEMPO, have been investigated for constructing isothiazolo[4,5-b]pyridines and potentially applicable to thiazolo[5,4-c]pyridines .
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